

"PEG-20 methyl glucose sesquistearate" molecular weight and its implications in formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PEG-20 methyl glucose sesquistearate

Cat. No.: B148215

[Get Quote](#)

An In-depth Technical Guide to **PEG-20 Methyl Glucose Sesquistearate**: Molecular Weight and Formulation Implications

Introduction

PEG-20 Methyl Glucose Sesquistearate is a versatile and widely utilized non-ionic surfactant in the cosmetic and pharmaceutical industries.^{[1][2]} Identified by its CAS number 72175-39-4, this compound is an ethoxylated mixture of the mono- and diesters of methyl glucose and stearic acid.^{[3][4]} Its unique molecular structure, combining both hydrophilic (water-loving) and lipophilic (oil-loving) moieties, makes it a highly effective oil-in-water (O/W) emulsifier, stabilizer, and emollient.^{[5][6]} This guide provides a detailed examination of its molecular weight, physicochemical properties, and the significant implications these characteristics have on its function and performance in various formulations.

Molecular and Physicochemical Characteristics

The efficacy of **PEG-20 Methyl Glucose Sesquistearate** in formulations is fundamentally linked to its molecular structure and resulting physical properties. It is synthesized via the transesterification of methyl glucoside with stearic acid methyl ester, which is then followed by ethoxylation, adding an average of 20 moles of ethylene oxide.^[5] This process yields a molecule with a distinct amphiphilic nature.

The "PEG-20" designation indicates the presence of approximately 20 repeating units of polyethylene glycol, which forms the hydrophilic portion of the molecule.^{[6][7]} The "Methyl Glucose Sesquistearate" part constitutes the lipophilic anchor, derived from natural glucose and stearic acid.^{[1][7]} The term "sesqui" signifies that it is a mixed ester, containing both mono- and diesters of stearic acid.^[7]

Quantitative Data Summary

The key quantitative properties of **PEG-20 Methyl Glucose Sesquistearate** are summarized in the table below for easy reference and comparison.

Property	Value	References
Average Molecular Weight	654.9 g/mol	[5] [6]
HLB Value	~15	[3] [5] [8] [9] [10]
Appearance	Pale yellow, soft solid or viscous paste	[1] [3] [6] [11]
Recommended Use Level	0.5% - 3.0%	[5] [12]
pH (1% Aqueous Solution)	4.5 - 7.5	[12]
Acid Value (mg KOH/g)	≤ 2.0	[12]

Implications in Formulations

The molecular weight and physicochemical properties of **PEG-20 Methyl Glucose Sesquistearate** directly influence its behavior and functionality in formulations, from basic emulsions to complex drug delivery systems.

Emulsification and Stability

With a high Hydrophile-Lipophile Balance (HLB) value of approximately 15, **PEG-20 Methyl Glucose Sesquistearate** is an excellent oil-in-water (O/W) emulsifier.^{[3][6][13]} This makes it ideal for creating stable dispersions of oil droplets within a continuous water phase, which is the basis for many creams, lotions, and serums.^{[1][6]}

Its mechanism of action involves positioning itself at the oil-water interface. The lipophilic stearate "tail" orients into the oil droplet, while the hydrophilic PEG "head" extends into the water phase.[6][11] This creates a steric barrier that physically prevents oil droplets from coalescing, ensuring the long-term stability of the emulsion.[6] It is particularly effective for formulating products with a light, non-greasy feel and can be used to create low-viscosity systems such as milks and sprayable lotions.[6][14]

For enhanced performance, it is often paired with a low-HLB emulsifier like Methyl Glucose Sesquistearate.[3] This combination can form stable lamellar gel networks within the emulsion, which significantly boosts viscosity and stability without imparting a heavy feel.[5]

Fig. 1: Emulsion stabilization mechanism.

Viscosity and Rheology Modification

PEG-20 Methyl Glucose Sesquistearate is not just an emulsifier; it also significantly contributes to the viscosity of formulations.[3] By forming structured phases at the oil-water interface, it helps to thicken products, reducing the dependency on other rheology modifiers.[3] Studies have shown that blends containing this ingredient exhibit superior yield stress and viscoelasticity, which are crucial for the texture and stability of creams and lotions.[5]

Sensory Profile and Mildness

Derived in part from natural raw materials, **PEG-20 Methyl Glucose Sesquistearate** is known for its mildness and favorable sensory profile.[1][5] It imparts a light, satiny after-feel to products.[14] Human patch tests have demonstrated no signs of irritation or sensitization.[3] Furthermore, it has a low potential for eye irritation, making it a preferred choice for facial creams, lotions, and makeup designed for use around the sensitive eye area.[3][5]

Pharmaceutical Applications

In pharmaceutical formulations, particularly topical drug delivery systems, **PEG-20 Methyl Glucose Sesquistearate** serves as a valuable excipient.[6] Its surfactant properties can enhance the solubility and dispersion of active pharmaceutical ingredients (APIs), potentially improving their bioavailability and efficacy.[5][6] It also contributes to the stability and sensory qualities of topical pharmaceutical products, improving patient compliance.[6]

Experimental Protocols

Evaluating the performance of **PEG-20 Methyl Glucose Sesquistearate** in a formulation involves a series of standardized tests to characterize the resulting emulsion. While specific protocols vary by laboratory, the general methodologies are outlined below.

Protocol 1: Emulsion Preparation (Standard Method)

- Phase Preparation: The oil phase, containing lipids, emollients, and oil-soluble components including **PEG-20 Methyl Glucose Sesquistearate** (if not pre-dispersed in water), is heated to 75-80°C. The water phase, containing water, humectants, and water-soluble ingredients, is heated separately to the same temperature.
- Emulsification: The water phase is slowly added to the oil phase (or vice versa, depending on the desired emulsion type) under continuous high-shear mixing (e.g., using a homogenizer).
- Homogenization: Mixing is continued for a specified period (e.g., 5-10 minutes) to ensure the formation of fine, uniform droplets.
- Cooling: The resulting emulsion is cooled to room temperature under gentle agitation.
- Final Additions: Temperature-sensitive ingredients like preservatives, fragrances, and certain active ingredients are added below 40°C.
- Final pH Adjustment: The pH of the final formulation is measured and adjusted to the target range.

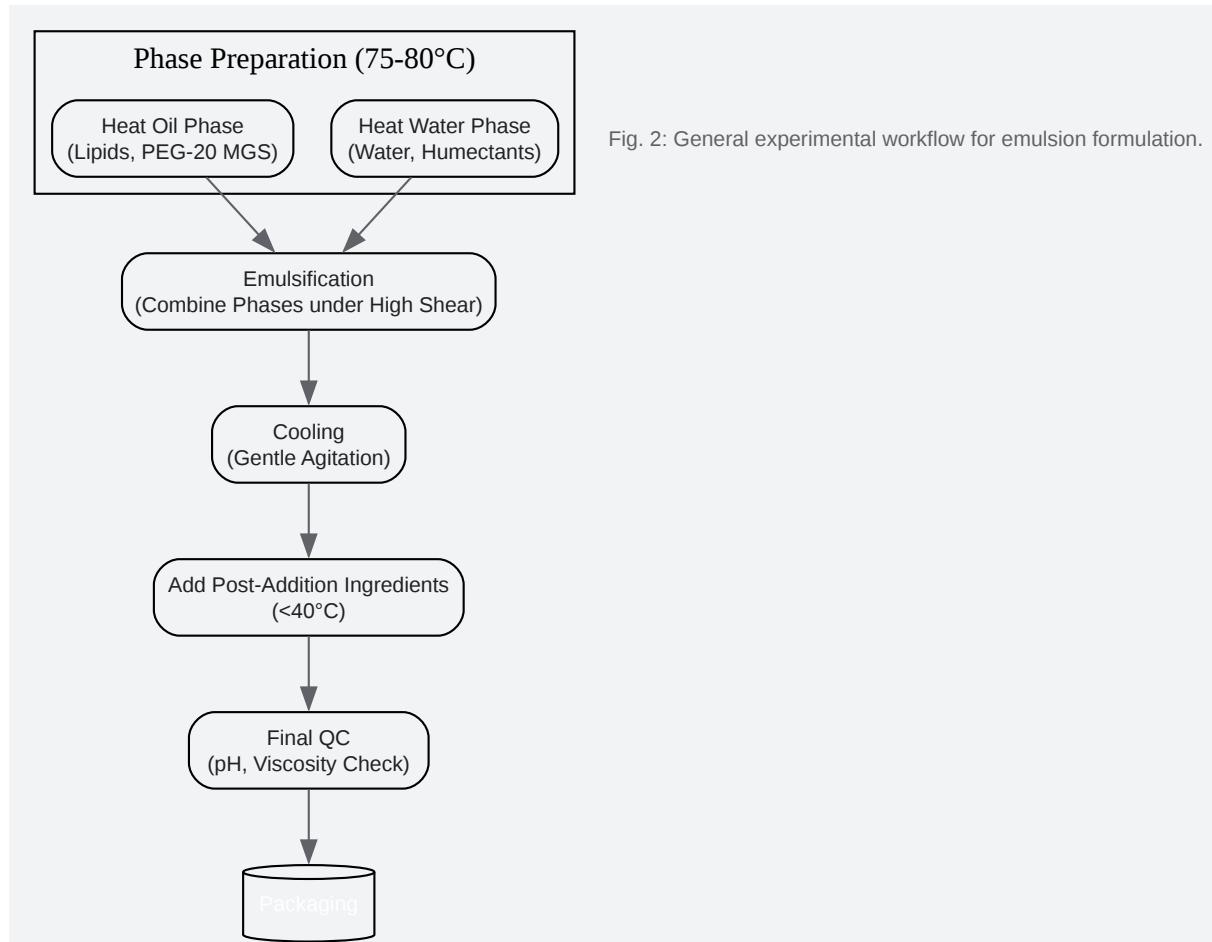


Fig. 2: General experimental workflow for emulsion formulation.

[Click to download full resolution via product page](#)

Fig. 2: General experimental workflow for emulsion formulation.

Protocol 2: Emulsion Stability and Characterization

The stability and physical properties of the emulsion are critical performance indicators.

- Accelerated Stability Testing: Samples are stored at elevated temperatures (e.g., 40°C, 50°C) and observed over a period of 1-3 months for any signs of instability, such as phase separation (creaming or coalescence), changes in color, odor, or pH.[\[15\]](#) Freeze-thaw

cycling (e.g., three cycles of 24 hours at -10°C followed by 24 hours at 25°C) is also commonly performed to assess stability under temperature stress.

- **Viscosity Measurement:** The viscosity of the emulsion is measured at room temperature using a viscometer or rheometer. Measurements are typically taken at multiple time points during stability testing to track any changes in the formulation's consistency.[15]
- **Droplet Size Analysis:** The size distribution of the internal phase droplets is measured using techniques like laser diffraction or optical microscopy. A narrow and consistent droplet size distribution over time is indicative of a stable emulsion.[15]
- **Centrifugal Test:** The emulsion is subjected to centrifugation to accelerate gravitational separation. The amount of separated phase (if any) is measured to provide a rapid assessment of emulsifying performance.[16]

Safety and Regulatory Status

PEG-20 Methyl Glucose Sesquistearate has a well-established safety profile. It is considered mild and non-irritating to the skin and eyes.[3][5] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of methyl glucose polyethers and esters and concluded they are safe as used in cosmetic products.[17] However, the panel noted that the available data were insufficient to evaluate the safety of this specific ingredient in lipstick products, due to a lack of repeated-dose oral toxicity data.[18] An acute oral toxicity study in rats reported an LD50 of >5 g/kg, indicating very low acute toxicity.[17][19]

Conclusion

The molecular weight and amphiphilic structure of **PEG-20 Methyl Glucose Sesquistearate** are the primary determinants of its high performance as a non-ionic, O/W emulsifier. Its ability to form stable emulsions, contribute to viscosity, and provide a desirable sensory feel, all while maintaining a high degree of mildness, makes it an invaluable ingredient for a wide range of cosmetic and pharmaceutical formulations. A thorough understanding of its properties allows formulators to leverage its full potential in creating stable, effective, and aesthetically pleasing products for researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. scienceopen.com [scienceopen.com]
- 3. PEG-20 Methyl Glucose Sesquistearate | Cosmetic Ingredients Guide [ci.guide]
- 4. PEG-20 Methyl Glucose Sesquistearate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PEG-20 Methyl Glucose Sesquistearate [benchchem.com]
- 6. PEG-20 methyl glucose sesquistearate (72175-39-4) for sale [vulcanchem.com]
- 7. cosmileeurope.eu [cosmileeurope.eu]
- 8. PEG-20 Methyl Glucose Sesquistearate [myskinrecipes.com]
- 9. HLB Calculator - Materials [hlbcalc.com]
- 10. scientificspectator.com [scientificspectator.com]
- 11. lesielle.com [lesielle.com]
- 12. PEG-20 Methyl Glucose Sesquistearate [myskinrecipes.com]
- 13. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 14. PEG-20 Methyl Glucose Sesquistearate (Explained + Products) [incidecoder.com]
- 15. mdpi.com [mdpi.com]
- 16. lonroy.com [lonroy.com]
- 17. cir-safety.org [cir-safety.org]
- 18. cir-safety.org [cir-safety.org]
- 19. cir-safety.org [cir-safety.org]
- To cite this document: BenchChem. ["PEG-20 methyl glucose sesquistearate" molecular weight and its implications in formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148215#peg-20-methyl-glucose-sesquistearate-molecular-weight-and-its-implications-in-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com